1-(2,4-Dimethylphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine
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Overview
Description
1-(2,4-Dimethylphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylphenyl group and a 3-methyl-4-nitrobenzoyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,4-Dimethylphenyl Group: The piperazine core is then reacted with 2,4-dimethylphenyl halide in the presence of a base such as sodium hydride or potassium carbonate to introduce the 2,4-dimethylphenyl group.
Introduction of 3-Methyl-4-Nitrobenzoyl Group: Finally, the compound is acylated with 3-methyl-4-nitrobenzoyl chloride in the presence of a base like triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Oxidation of Methyl Groups: Formation of carboxylic acid derivatives.
Substitution Reactions: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling pathways.
Inhibition of Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Interaction with DNA/RNA: It can interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2,4-Dimethylphenyl)piperazine: Lacks the 3-methyl-4-nitrobenzoyl group, resulting in different pharmacological properties.
4-(3-Methyl-4-nitrobenzoyl)piperazine: Lacks the 2,4-dimethylphenyl group, leading to variations in its biological activity.
1-(2,4-Dimethylphenyl)-4-benzoylpiperazine: Contains a benzoyl group instead of the 3-methyl-4-nitrobenzoyl group, affecting its chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-4-6-18(15(2)12-14)21-8-10-22(11-9-21)20(24)17-5-7-19(23(25)26)16(3)13-17/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBYNYASEBJNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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